molecular formula C18H15BrN2O3 B3048013 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 1523570-97-9

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No. B3048013
CAS RN: 1523570-97-9
M. Wt: 387.2
InChI Key: MLDBZFCGJHDPLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The phenyl groups are likely to contribute to the compound’s overall stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromo-oxopropyl group, for example, might be susceptible to nucleophilic substitution reactions. The dione group could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could influence its boiling and melting points .

Scientific Research Applications

Biological Activities and Potential Applications

The compound 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione, along with similar substances, has been studied for various biological activities, which can be modeled through structural changes. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, anti-inflammatory, and even herbicidal effects. However, only a few have been practically applied, such as in anthelmintic agents or for specific purposes like destroying sea lamprey in Canadian lakes. The substances developed from salicylanilides by the action of alkyl-chloroformiates exhibit these diverse biological activities, suggesting a promising future in medicinal chemistry and potentially in agricultural applications due to their herbicidal activities (Waisser & Kubicová, 1993).

Mechanisms of Target Modulation and Synthetic Development

Rhodanine-based compounds, which share structural similarities with this compound, have shown a wide range of biological activities. These compounds, however, must be approached critically due to their pan assay interference compounds (PAINS) nature and frequent hitter status in screening campaigns. Their ability to aggregate and non-specifically interact with target proteins poses challenges in selectivity and specificity, highlighting the necessity for careful consideration in their application for therapeutic purposes (Tomašič & Peterlin Mašič, 2012).

Environmental Considerations and Transformation

The broader category of thiazolidinediones and similar heterocyclic compounds, which includes substances like this compound, have been explored for their environmental impact, particularly in terms of degradation and transformation. These studies are crucial for understanding the fate of such chemicals in natural ecosystems and their potential environmental risks. The findings suggest a fast microbial degradation in soil, ensuring low environmental persistence and impact, which supports the continued investigation and application of these compounds in various domains (Carles, Joly, & Joly, 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry if it shows promising biological activity, or in materials science if it has unique physical or chemical properties .

properties

IUPAC Name

3-(3-bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-11-15(22)12-21-16(23)18(20-17(21)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBZFCGJHDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)CBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180758
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523570-97-9
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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